1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione 1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1251678-99-5
VCID: VC7100575
InChI: InChI=1S/C21H20N4O4/c1-13(2)25-20(26)16-6-4-5-7-17(16)24(21(25)27)12-18-22-19(23-29-18)14-8-10-15(28-3)11-9-14/h4-11,13H,12H2,1-3H3
SMILES: CC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC
Molecular Formula: C21H20N4O4
Molecular Weight: 392.415

1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

CAS No.: 1251678-99-5

Cat. No.: VC7100575

Molecular Formula: C21H20N4O4

Molecular Weight: 392.415

* For research use only. Not for human or veterinary use.

1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione - 1251678-99-5

Specification

CAS No. 1251678-99-5
Molecular Formula C21H20N4O4
Molecular Weight 392.415
IUPAC Name 1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione
Standard InChI InChI=1S/C21H20N4O4/c1-13(2)25-20(26)16-6-4-5-7-17(16)24(21(25)27)12-18-22-19(23-29-18)14-8-10-15(28-3)11-9-14/h4-11,13H,12H2,1-3H3
Standard InChI Key JTLBNOIGOCTLKG-UHFFFAOYSA-N
SMILES CC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC

Introduction

The compound 1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule that combines elements of oxadiazole and quinazoline rings. This compound is not directly mentioned in the provided search results, so we will discuss its potential properties and synthesis based on related compounds and general principles of organic chemistry.

Synthesis and Potential Applications

The synthesis of such a compound would typically involve multiple steps, including the formation of the oxadiazole and quinazoline rings, followed by their coupling. Oxadiazoles are often synthesized through condensation reactions involving hydrazides and esters or aldehydes . Quinazolines can be formed through various methods, including the reaction of anthranilic acid with carbonyl compounds.

Related Compounds and Their Biological Activities

Related compounds, such as those containing oxadiazole rings, have shown promise in biological assays. For example, 1,3,4-oxadiazole derivatives have been investigated for their anticancer and antidiabetic properties . Similarly, quinazoline derivatives are known for their diverse biological activities, including anticancer and anti-inflammatory effects.

CompoundBiological Activity
1,3,4-Oxadiazole DerivativesAnticancer, antidiabetic .
Quinazoline DerivativesAnticancer, anti-inflammatory.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator